3-Bromo-N'-hydroxypyridine-4-carboximidamide
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Overview
Description
Preparation Methods
The preparation of 3-Bromo-N’-hydroxypyridine-4-carboximidamide involves specific synthetic routes and reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure high purity and yield .
Chemical Reactions Analysis
3-Bromo-N’-hydroxypyridine-4-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-N’-hydroxypyridine-4-carboximidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biological processes and interactions at the molecular level.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N’-hydroxypyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Bromo-N’-hydroxypyridine-4-carboximidamide can be compared with other similar compounds, such as:
3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide: This compound has similar functional groups but differs in its core structure.
5-Amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide: Another compound with similar functional groups but a different core structure.
3-Amino-1H-pyrazole-4-carbonitrile: This compound has a similar core structure but different functional groups.
The uniqueness of 3-Bromo-N’-hydroxypyridine-4-carboximidamide lies in its specific combination of functional groups and its brominated pyridine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6BrN3O |
---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
3-bromo-N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-9-2-1-4(5)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
RQRMQAVMHSDENZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC(=C1/C(=N/O)/N)Br |
Canonical SMILES |
C1=CN=CC(=C1C(=NO)N)Br |
Origin of Product |
United States |
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